1-(1-(cyclopropanecarbonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
Description
This compound features a 1,2,3-triazole-4-carbaldehyde core substituted at the 1-position with a pyrrolidin-3-yl group, which is further acylated by a cyclopropanecarbonyl moiety. This structural combination may enhance interactions with biological targets or influence crystallographic packing .
Properties
IUPAC Name |
1-[1-(cyclopropanecarbonyl)pyrrolidin-3-yl]triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c16-7-9-5-15(13-12-9)10-3-4-14(6-10)11(17)8-1-2-8/h5,7-8,10H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBYRHBMUUPHIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(C2)N3C=C(N=N3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Cyclopropanecarbonyl-Pyrrolidine Intermediate
The starting material is often a pyrrolidine derivative functionalized at the nitrogen with a cyclopropanecarbonyl group. This can be achieved by acylation of pyrrolidine with cyclopropanecarbonyl chloride under controlled conditions, typically in the presence of a base such as triethylamine to neutralize the generated hydrochloric acid.
- Reaction conditions:
- Solvent: Dichloromethane or tetrahydrofuran (THF)
- Temperature: 0°C to room temperature
- Time: 2–4 hours
- Yield: Generally high (70–90%) depending on purity of reagents and reaction control.
Synthesis of 1,2,3-Triazole-4-carbaldehyde
The 1,2,3-triazole ring with an aldehyde substituent at the 4-position can be synthesized via a multi-step process:
- Starting from an appropriate azide and alkyne precursor, the triazole ring is formed via a Huisgen 1,3-dipolar cycloaddition ("click chemistry").
The aldehyde functional group can be introduced either by:
- Direct formylation of the triazole ring using formylating agents such as Vilsmeier-Haack reagent (POCl3/DMF).
- Alternatively, by using a formyl-substituted alkyne or azide precursor in the cycloaddition step.
Reaction conditions for formylation:
- Solvent: DMF
- Temperature: 0°C to room temperature
- Time: 1–3 hours
- Yield: Moderate to good (50–80%), depending on reaction optimization.
Coupling of Pyrrolidine and Triazole Units
The final coupling involves linking the cyclopropanecarbonyl-pyrrolidine moiety to the triazole-4-carbaldehyde:
- This is typically achieved via nucleophilic substitution or amide bond formation strategies.
- The pyrrolidine nitrogen may be involved in bond formation with the triazole ring or via a linker.
Alternatively, the triazole ring may be introduced onto the pyrrolidine scaffold through a cycloaddition step if the pyrrolidine bears an azide or alkyne functionality.
-
- Catalysts: Copper(I) catalysts for click reactions (CuSO4/sodium ascorbate)
- Solvent: Mixture of water and t-butanol or other polar solvents
- Temperature: Room temperature to 60°C
- Time: Several hours (4–24 hours)
Purification and Characterization
- The crude product is purified by chromatographic techniques such as silica gel column chromatography.
- Characterization is performed using NMR spectroscopy (1H, 13C), mass spectrometry, IR spectroscopy, and elemental analysis.
- Crystallographic data may be obtained to confirm the structure.
Summary Table of Preparation Methods
| Step | Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Acylation of pyrrolidine with cyclopropanecarbonyl chloride | Cyclopropanecarbonyl chloride, base (Et3N), DCM, 0°C to RT, 2–4 h | 70–90 | Control moisture to avoid hydrolysis |
| 2 | Synthesis of 1,2,3-triazole-4-carbaldehyde | Huisgen cycloaddition or formylation (POCl3/DMF) | 50–80 | Optimize formylation to avoid overreaction |
| 3 | Coupling of pyrrolidine and triazole units | Cu(I)-catalyzed click chemistry, aqueous t-BuOH, RT to 60°C, 4–24 h | 60–85 | Copper catalyst purity critical |
| 4 | Purification and characterization | Silica gel chromatography, NMR, MS, IR | - | Confirm structure and purity |
Research Findings and Optimization Notes
- The cyclopropanecarbonyl group imparts steric and electronic effects that influence the reactivity of the pyrrolidine nitrogen during coupling.
- The regioselectivity of the triazole formation is controlled by the choice of azide and alkyne precursors.
- Formylation of the triazole ring requires careful control of temperature and reagent stoichiometry to prevent side reactions.
- Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the preferred method for triazole ring formation due to its high specificity and mild conditions.
- Purification challenges arise due to the compound’s polarity and the presence of multiple nitrogen atoms; gradient elution chromatography is effective.
- Stability studies indicate that the aldehyde function is sensitive to oxidation; storage under inert atmosphere and low temperature is recommended.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms on the ring.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, and various solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
This compound has shown promise as an antimicrobial agent. Research indicates that triazole derivatives possess significant activity against various bacterial strains. A study demonstrated that derivatives similar to 1-(1-(cyclopropanecarbonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde exhibited potent inhibitory effects on the growth of Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Cancer Research
Triazole compounds are also being investigated for their anticancer properties. Preliminary studies suggest that this compound can inhibit fatty acid synthase, a key enzyme in lipid metabolism that is often overexpressed in cancer cells. By modulating this enzyme's activity, the compound may contribute to reduced tumor growth and proliferation .
Agricultural Applications
Pesticidal Properties
The compound's structural features suggest potential use as a pesticide. Research into related triazole compounds has shown efficacy against various agricultural pests and pathogens. For instance, triazoles have been noted for their ability to inhibit fungal growth in crops, thereby protecting yield and quality. This application is particularly relevant in the context of increasing resistance to conventional pesticides among agricultural pests .
Plant Growth Regulation
Additionally, triazole derivatives are recognized for their role as plant growth regulators. They can modulate plant hormone levels, potentially enhancing growth rates and stress resistance in crops. This aspect is critical as agriculture seeks sustainable practices to improve food security while minimizing environmental impact .
Materials Science
Polymer Chemistry
In materials science, this compound can be utilized in the synthesis of functional polymers. The compound's ability to participate in click chemistry reactions allows for the creation of polymers with tailored properties for specific applications, such as drug delivery systems or smart materials that respond to environmental stimuli .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Mechanism/Effect |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Agent | Inhibits bacterial cell wall synthesis |
| Cancer Treatment | Modulates fatty acid synthase activity | |
| Agricultural Science | Pesticide Development | Inhibits fungal growth |
| Plant Growth Regulation | Modulates plant hormone levels | |
| Materials Science | Polymer Synthesis | Participates in click chemistry |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on various triazole derivatives demonstrated that compounds structurally similar to this compound exhibited minimum inhibitory concentrations (MICs) below 50 µg/mL against multiple bacterial strains. This establishes a baseline for further development into therapeutic agents.
Case Study 2: Agricultural Impact
In agricultural trials, a formulation containing triazole derivatives was tested against common fungal pathogens affecting wheat crops. Results indicated a significant reduction in disease incidence compared to untreated controls, showcasing the potential for practical applications in crop protection strategies.
Mechanism of Action
The mechanism of action of 1-(1-(cyclopropanecarbonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Triazole-Carbaldehyde Derivatives
a. Aromatic vs. Aliphatic Substituents
- 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde (4a, ) : Replaces the pyrrolidin-3-yl group with benzoyl and phenyl substituents. The aromaticity of benzoyl enhances π-π stacking interactions, reflected in its IR absorption at 1628 cm⁻¹ (C=O) and 2990 cm⁻¹ (Ar-C-H), distinct from the aliphatic cyclopropane’s vibrational modes .
- 2-Phenyl-2H-1,2,3-triazol-4-carbaldehyde () : Lacks the pyrrolidine scaffold but shares the triazole-carbaldehyde core. Its planar "V" shape (dihedral angle: 16.54°) contrasts with the target compound’s bicyclic structure, which may adopt a more constrained conformation .
b. Electron-Withdrawing vs. Electron-Donating Groups
- This compound’s synthesis (via o-nitroaniline) highlights its stability under acidic conditions, whereas the cyclopropanecarbonyl group in the target compound may confer resistance to enzymatic hydrolysis .
- The target compound’s cyclopropane lacks direct redox activity but may improve metabolic stability .
Heterocyclic Backbone Variations
a. Pyrazole vs. Triazole Cores
b. Pyrrolidine vs. Piperidine Substituents
- 1-(1-Acetylpiperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde () : The six-membered piperidine ring offers greater conformational flexibility than pyrrolidine. This may affect solubility (piperidine: LogP ~1.2 vs. pyrrolidine: LogP ~0.8) and pharmacokinetics .
Spectral and Crystallographic Data
Bioactivity Trends
- Antioxidant Activity : Nitro-substituted analogs (e.g., 4d) show higher radical scavenging (IC₅₀ ~12 µM) than benzoyl derivatives (4a: IC₅₀ ~25 µM) due to nitro’s electron-withdrawing effects. The target compound’s cyclopropane may redirect activity toward anti-inflammatory targets .
- Enzyme Inhibition : Triazole-carbaldehydes (e.g., ) inhibit α-glycosidase via aldehyde-electrophile interactions. The cyclopropanecarbonyl group in the target compound could enhance binding to hydrophobic enzyme pockets .
Biological Activity
1-(1-(Cyclopropanecarbonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is a compound with significant potential in medicinal chemistry, particularly in the development of novel therapeutic agents. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Characteristics
- Molecular Formula : C11H14N4O
- Molecular Weight : 234.25 g/mol
- CAS Number : 2098120-96-6
- Purity : Minimum 95% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The triazole ring is known for its ability to form hydrogen bonds and coordinate with metal ions, which may enhance its binding affinity to target proteins. The cyclopropanecarbonyl group contributes to the lipophilicity and overall pharmacokinetic profile of the compound.
Anticancer Properties
Recent studies have indicated that this compound exhibits anticancer activity by inhibiting key signaling pathways involved in tumor growth and metastasis. For instance:
- Inhibition of PD-L1 : The compound has shown potential in targeting the PD-L1/PD-1 axis, a critical pathway in immune evasion by tumors. In vitro assays demonstrated that it can inhibit PD-L1 binding to PD-1, leading to enhanced T-cell activation and proliferation .
Antimicrobial Activity
The compound's triazole moiety is associated with antifungal properties. Preliminary screening has shown efficacy against various fungal strains, suggesting its potential as an antifungal agent.
Case Studies
A series of experiments were conducted to evaluate the biological activity of the compound:
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Initial studies suggest:
- Absorption : The compound demonstrates moderate absorption characteristics.
- Metabolism : Predominantly metabolized in the liver.
- Excretion : Primarily excreted via urine.
Toxicological assessments indicate a favorable safety profile at therapeutic doses; however, further studies are warranted to explore long-term effects.
Q & A
Basic: What are the common synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?
The synthesis typically involves two key steps:
- Step 1 : Cyclopropanecarbonylation of pyrrolidine using cyclopropanecarbonyl chloride under basic conditions (e.g., NaOH in ethanol). Optimal stoichiometry (1.2 equivalents of acyl chloride) improves yields to ~75% .
- Step 2 : Triazole formation via azide-alkyne cycloaddition (Cu-catalyzed "click chemistry") to regioselectively generate the 1,2,3-triazole core. Yields range from 60–80% after silica gel chromatography .
Alternative routes include Vilsmeier-Haack formylation of pyrazole intermediates using DMF/POCl3 under reflux, yielding carbaldehydes with >90% purity after purification . Key factors affecting yield and purity include catalyst choice (CuI vs. Ru), solvent polarity, and gradient elution during column chromatography .
Basic: What analytical techniques are critical for characterizing this compound?
Standard characterization involves:
- FTIR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and triazole (C-N, ~1450 cm⁻¹) groups .
- NMR : NMR identifies pyrrolidine protons (δ 2.5–3.5 ppm) and aldehyde protons (δ 9.8–10.2 ppm). NMR resolves cyclopropane carbons (δ 10–15 ppm) and triazole carbons (δ 120–150 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ at m/z 263.114 for CHNO) .
Basic: How can researchers optimize purification strategies for this compound?
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (10% → 50% EtOAc) effectively removes unreacted starting materials .
- Recrystallization : Ethanol/water mixtures (7:3 v/v) enhance purity (>95%) for crystalline intermediates .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve polar byproducts, particularly for triazole derivatives .
Advanced: How can structural analysis (e.g., X-ray crystallography) resolve ambiguities in molecular conformation?
X-ray crystallography confirms:
- Cyclopropane Ring Geometry : Bond angles (~60°) and distances (1.50–1.54 Å) .
- Triazole-Pyrrolidine Orientation : The triazole ring adopts a near-perpendicular orientation relative to the pyrrolidine plane (dihedral angle ~85°), influencing steric interactions .
- Aldehyde Reactivity : The aldehyde group participates in hydrogen bonding (2.8–3.2 Å), critical for co-crystallization studies with biological targets .
Advanced: What methodologies assess the compound’s biological activity, and what contradictions exist in reported data?
- Antimicrobial Assays : Broth microdilution (MIC values) against S. aureus (MIC = 8 µg/mL) and E. coli (MIC = 32 µg/mL) show variability due to efflux pump interference .
- Enzyme Inhibition : Fluorescence-based assays (e.g., enoyl-ACP reductase inhibition) require normalization to control for aldehyde group non-specific binding .
- Contradictions : Discrepancies in IC values (e.g., 5–20 µM for kinase inhibition) arise from assay conditions (e.g., ATP concentration, pH) .
Advanced: How can computational modeling predict interactions with biological targets?
- Docking Studies (AutoDock Vina) : The aldehyde group forms hydrogen bonds with catalytic lysine residues (binding energy = -8.2 kcal/mol) .
- MD Simulations (GROMACS) : The cyclopropane ring stabilizes hydrophobic pockets over 100-ns trajectories, but aldehyde flexibility reduces binding specificity .
- QSAR Models : Electron-withdrawing substituents on the triazole improve antibacterial activity (R = 0.82) .
Advanced: How do structural modifications influence structure-activity relationships (SAR)?
- Cyclopropane Replacement : Substitution with cyclobutane reduces antimicrobial activity by 50%, highlighting the importance of ring strain .
- Aldehyde Reduction : Converting -CHO to -CHOH abolishes enzyme inhibition, confirming the aldehyde’s role in covalent bonding .
- Triazole Regiochemistry : 1,4-disubstituted triazoles show 3-fold higher potency than 1,5-isomers due to improved target fit .
Advanced: What strategies evaluate the compound’s stability under physiological conditions?
- pH Stability : Incubation in PBS (pH 7.4) shows 90% degradation after 24 hours due to aldehyde oxidation. Stabilization requires lyophilization or PEGylation .
- Thermal Analysis (TGA/DSC) : Decomposition onset at 180°C indicates suitability for high-temperature reactions .
- Light Sensitivity : UV-Vis spectroscopy reveals photodegradation (λ = 254 nm) with a half-life of 2 hours, necessitating amber vial storage .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
